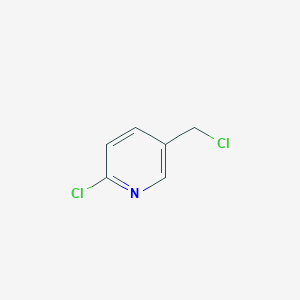

2-Chloro-5-(chloromethyl)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNYHLTRZIINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220498 | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70258-18-3 | |

| Record name | 2-Chloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70258-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070258183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Chloro 5 Chloromethyl Pyridine

Novel and Green Synthetic Approaches to 2-Chloro-5-(chloromethyl)pyridine

The use of continuous flow reactors, particularly microchannel reactors, represents a modern and efficient approach to the synthesis of this compound. pipzine-chem.comresearchgate.netwikipedia.org This technology offers significant advantages over traditional batch processes.

A patented method describes the continuous preparation of this compound in a microchannel reactor. pipzine-chem.comresearchgate.net The process uses 2-chloro-5-methylpyridine (B98176) as the raw material, sulfuryl chloride as the chlorinating agent, and azobisisobutyronitrile (AIBN) as the initiator in an organic solvent like chlorobenzene. pipzine-chem.comresearchgate.net The chlorination reaction is conducted at temperatures between 80°C and 130°C. pipzine-chem.comresearchgate.net This method has been shown to significantly shorten reaction times and improve product selectivity to as high as 97.88%. pipzine-chem.com

Continuous flow chemistry offers several key advantages for the synthesis of this compound, enhancing scalability and efficiency. The small dimensions of microreactors provide a very high surface-area-to-volume ratio, which leads to superior heat and mass transfer compared to batch reactors. pipzine-chem.com This allows for precise temperature control, minimizing the formation of by-products and improving product quality.

In the continuous flow synthesis of this compound, optimizing residence time and temperature is crucial for maximizing yield and selectivity. A patent for this process in a microchannel reactor provides specific parameters. researchgate.net The residence time of the reaction is controlled by the flow rate of the reaction solution. For a polytetrafluoroethylene (PTFE) tube microchannel reactor with an inner diameter of 50-1500 micrometers, the residence time is typically between 15 and 75 seconds, with the flow rate of the reaction solution in the microchannel reactor being 0.5-2.5 m/min. researchgate.net

The reaction temperature is maintained between 80°C and 130°C. researchgate.net These optimized conditions allow for a rapid and highly selective chlorination reaction, leading to a high-quality product with a simplified production process suitable for industrial-scale manufacturing. pipzine-chem.comresearchgate.net

Table 4: Optimized Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range | Optimal Value/Condition |

| Reactor Type | Microchannel Reactor (PTFE tube) | Inner Diameter: 50-1500 µm researchgate.net |

| Temperature | 80-130°C researchgate.net | Not specified |

| Residence Time | 15-75 seconds researchgate.net | Not specified |

| Flow Rate | 0.5-2.5 m/min researchgate.net | Not specified |

| Reactant Molar Ratio (2-chloro-5-methylpyridine:AIBN:SO₂Cl₂) | 1:0.006-0.012:0.5-1 | 1:0.012:0.5 pipzine-chem.com |

| Product Selectivity | - | Up to 97.88% pipzine-chem.com |

Microchannel Reactor Technology for this compound Production

The use of microchannel reactors represents a significant advancement in the synthesis of this compound, offering enhanced safety, improved efficiency, and higher product quality compared to traditional batch reactors. This technology facilitates continuous production by conducting the chlorination reaction within a reactor composed of micro-scale channels.

This continuous process demonstrates excellent stability and simplifies the operational procedure. nih.govnih.gov Research has shown that this method can achieve a product selectivity of up to 97.88%. nih.govnih.gov The inherent safety of the microchannel system is enhanced due to the small reaction volumes, and the process can be scaled up by parallelizing multiple reactors. nih.govnih.gov

Interactive Data Table: Continuous Synthesis in Microchannel Reactor

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chloro-5-methylpyridine | nih.govnih.gov |

| Chlorinating Agent | Sulfuryl chloride | nih.govnih.gov |

| Initiator | Azobisisobutyronitrile | nih.govnih.gov |

| Solvent | Chlorobenzene, Dichloromethane (B109758), Chloroform, or Carbon tetrachloride | nih.gov |

| Reaction Temperature | 80–130°C | nih.govnih.gov |

| Optimal Temperature | 110–120°C | nih.gov |

| Residence Time | 45–60 seconds | nih.gov |

| Product Selectivity | Up to 97.88% | nih.govnih.gov |

Airlift Loop Reactor (ALR) Synthesis of this compound

Airlift loop reactors (ALRs) have been employed as an alternative to conventional stirred-tank reactors for the synthesis of this compound and its precursor, 2-chloro-5-methyl pyridine (B92270). frontiersin.orgukri.org This type of reactor offers improved mixing, better sealing performance, lower energy consumption, and reduced noise levels. ukri.org

In one synthetic approach, 2-chloro-5-methylpyridine is dissolved in a solvent like carbon tetrachloride within the ALR. ukri.org A catalyst, such as azobisisobutyronitrile, is added, and the mixture is heated. ukri.org Dry nitrogen is initially sparged from the bottom of the reactor to create an internal circulation flow, ensuring the reactants are mixed evenly. ukri.org Subsequently, dry chlorine gas is introduced, which maintains the liquid circulation while reacting to form the desired product. ukri.org This method is noted for its reduced consumption of chlorine gas and shorter gas supply times. ukri.org

ALRs are also utilized in the synthesis of the precursor, 2-chloro-5-methyl pyridine, through the direct chlorination of 3-methylpyridine (B133936) in the presence of a specialized catalyst. frontiersin.org The design of the ALR facilitates efficient gas-liquid mass transfer, which is crucial for chlorination reactions.

Catalytic Systems for Enhanced Selectivity and Yield of this compound

Homogeneous catalysts, specifically free-radical initiators, are integral to several key synthesis routes for this compound. The side-chain chlorination of 2-chloro-5-methylpyridine is a radical reaction, and initiators are used to start the chain reaction efficiently. Azobisisobutyronitrile (AIBN) is a widely cited initiator used in both microchannel reactor and airlift loop reactor methodologies. nih.govnih.govukri.org Other free-radical initiators, such as benzoyl peroxide and tert-butyl perbenzoate, have also been noted for this type of transformation. researchgate.net The choice of initiator and its concentration are critical parameters that influence the reaction rate and selectivity, minimizing the formation of dichlorinated and other by-products.

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, simplifying product purification. A notable example is the one-step synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine using a supported palladium chloride catalyst. rsc.org In this process, vaporized 3-methylpyridine is mixed with chlorine gas and passed through a tubular reactor containing the catalyst. rsc.org

A typical catalyst preparation involves impregnating an alumina (B75360) (Al₂O₃) carrier with an aqueous solution of palladium chloride, followed by drying and calcining. rsc.org This solid catalyst facilitates the chlorination of both the pyridine ring and the methyl group in a single step. rsc.org This method is reported to increase reaction speed and improve the selectivity for the target product, achieving a molar yield of approximately 50%. rsc.org The use of a fixed-bed reactor with a heterogeneous catalyst allows for a continuous process with easy separation of the product from the catalyst. rsc.org

Data Table: Heterogeneous Catalytic Synthesis

| Parameter | Value/Condition | Source |

| Starting Material | 3-Methylpyridine | rsc.org |

| Reactant | Chlorine gas | rsc.org |

| Catalyst | Palladium chloride on Alumina support (PdCl₂/Al₂O₃) | rsc.org |

| Reaction Phase | Gas Phase | rsc.org |

| Reactor Type | Tubular / Quartz tube | rsc.org |

| Temperature | ~280°C | rsc.org |

| Residence Time | ~5 seconds | rsc.org |

| Molar Yield | ~50% | rsc.org |

Biocatalysis is an emerging and sustainable approach for the synthesis of various chemical compounds, including pyridine derivatives. nih.gov Enzymes and whole-cell biocatalysts offer high selectivity and operate under mild conditions, reducing the environmental impact compared to traditional chemical methods. nih.govmdpi.com For instance, the enzymatic synthesis of nicotinic acid (a pyridine carboxylic acid) from 3-cyanopyridine (B1664610) using nitrilase enzymes from microorganisms like Rhodococcus rhodochrous is a well-established industrial process. nih.gov

Research is also exploring the use of engineered microorganisms, such as Rhodococcus jostii, to produce pyridine-dicarboxylic acids from lignin, a renewable biomass source. ukri.org These dicarboxylic acids can then be further converted into various substituted pyridines. ukri.org However, while biocatalysis holds significant promise for creating pyridine-based molecules, specific, documented applications for the direct production of key precursors for this compound, such as 3-methylpyridine or 2-chloro-5-methylpyridine, are not extensively reported in the current scientific literature. The field is more focused on producing functionalized pyridines like nicotinic acid or on building the pyridine ring from biomass-derived synthons. nih.govresearchgate.net

Solvent-Free and Reduced-Solvent Methodologies for this compound

Efforts to develop more environmentally friendly synthetic routes have led to solvent-free and reduced-solvent methodologies. The gas-phase heterogeneous catalytic process for producing 2-chloro-5-chloromethyl pyridine is a prime example of a solvent-free method. rsc.org In this approach, vaporized 3-methylpyridine and chlorine gas are reacted directly, eliminating the need for an organic solvent and simplifying downstream processing. rsc.org

In other instances, a reactant can also serve as the reaction medium. For example, in certain chlorination procedures, phosphorus oxychloride is used not only as a chlorinating agent but also as a solvent in which the reaction is performed. scispace.com This reduces the total number of components in the reaction mixture. Similarly, multi-step syntheses starting from 2-chloropyridine-5-carboxylic acid may use thionyl chloride as both a reagent to form the acid chloride and as a solvent. researchgate.net These approaches, which minimize or eliminate the use of conventional organic solvents, contribute to greener and more cost-effective chemical production.

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from reaction mixtures are critical steps to obtain a product with the high purity required for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The crude product, often a yellow to brown-red oily liquid or solid, can be purified using several standard laboratory and industrial techniques, including crystallization, distillation, and chromatography. google.comgoogle.comprepchem.com The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Crystallization is a widely employed technique for purifying solid this compound, leveraging the compound's differential solubility in various solvents at different temperatures. The compound itself has a melting point in the range of 37-42 °C. chemicalbook.comsigmaaldrich.comchemsrc.com

One documented method involves dissolving the crude product in ethanol (B145695) and allowing the solvent to evaporate slowly at room temperature over several days to yield crystals. nih.govresearchgate.net Another approach uses cooling crystallization from a toluene (B28343) solution, where the product precipitates out upon cooling, reportedly achieving a high yield of 97%. chemicalbook.com After synthesis, the reaction mixture can be cooled to room temperature to induce crystallization, followed by filtration to separate the solid product. The filtrate may still contain the desired product along with impurities. google.com

Melt crystallization has also been investigated for purifying similar pyridine derivatives, such as 2-chloro-5-(trifluoromethyl) pyridine. This technique, which involves carefully controlled cooling and heating cycles to crystallize the compound from its molten state, can achieve high purity levels. researchgate.net

Table 1: Crystallization Parameters for this compound and Related Compounds

| Compound | Method | Solvent/Condition | Outcome |

| This compound | Slow Evaporation | Ethanol | Formation of crystals over ~5 days nih.govresearchgate.net |

| This compound | Cooling Crystallization | Toluene | 97% yield chemicalbook.com |

| 2-Chloro-5-(trifluoromethyl) pyridine | Melt Crystallization | Cooling rate: 0.071°C/min; Sweating rate: 0.062-0.083°C/min | Purity of 99% achieved researchgate.net |

Distillation is a primary method for purifying liquid products or removing volatile solvents from the crude this compound. Given the compound's relatively high boiling point, distillation is often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.

In several synthetic procedures, after the reaction is complete and the organic phase is separated and dried, the solvent is removed by distillation under a water pump vacuum, leaving the this compound as a liquid residue. google.com To achieve higher purity, this crude product can be further purified by reduced pressure distillation, which can yield a fine product with a purity of 95% or more. google.com

Fractional distillation is another conventional method mentioned for the recovery and purification of analogous compounds like 2-chloro-5-trifluoromethylpyridine, indicating its applicability for separating components with close boiling points. google.com In some work-ups, vacuum stripping using a Vigreux column is employed to remove volatile by-products or reactants from the desired product residue. epo.org

Chromatography is a powerful technique for separating and purifying this compound, especially when dealing with complex mixtures or when very high purity is required.

Column chromatography is cited as a customary method for purifying the residue obtained after initial work-up steps. google.com While specific conditions for this compound are not extensively detailed, methods for related compounds provide insight. For instance, attempts to separate a bromo-analogue, 2-bromo-6-chloromethylpyridine, from its chloro-substituted side product on a silica (B1680970) gel column using dichloromethane as the eluent proved difficult due to similar retention factors. semanticscholar.org

Preparative high-performance liquid chromatography (HPLC) has been successfully used for the purification of the related compound 2-chloro-5-trichloromethylpyridine. nih.gov This method utilized a reversed-phase C18 column and a gradient elution system, demonstrating the effectiveness of preparative HPLC for achieving high purity. Gas chromatography (GC) is also used as an analytical tool to monitor the progress of reactions and assess the purity of the final product. google.com

Table 2: Chromatographic Methods for Pyridine Derivatives

| Compound | Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| This compound | Column Chromatography | Not specified | Not specified | General purification google.com |

| 2-Chloro-5-trichloromethylpyridine | Preparative HPLC | Zorbox-C18 (Reversed-phase) | Gradient of acetonitrile (B52724) in water | Separation and purification to 99.01% purity nih.gov |

| 2-Bromo-6-chloromethylpyridine | Column Chromatography | Silica gel | Dichloromethane | Separation (noted as difficult) semanticscholar.org |

| 2-Chloro-5-methylpyridine | Gas Chromatography (GC) | Not specified | Not specified | Reaction monitoring google.com |

Iii. Chemical Transformations and Derivatization of 2 Chloro 5 Chloromethyl Pyridine

Reactivity of the Chloromethyl Group in 2-Chloro-5-(chloromethyl)pyridine

The chloromethyl group at the 5-position of the pyridine (B92270) ring is a key functional handle for a variety of chemical transformations. Its reactivity is analogous to that of benzyl (B1604629) chloride, characterized by facile displacement of the chloride ion by nucleophiles, as well as susceptibility to radical, oxidation, and reduction reactions. This versatility makes it a crucial building block in the synthesis of numerous commercially important compounds, particularly in the agrochemical sector. scispace.comchemicalbook.com

Nucleophilic Substitution Reactions with Various Reagents

The primary mode of reactivity for the chloromethyl group is nucleophilic substitution (SN), where the chlorine atom is displaced by a wide range of nucleophiles. The carbon atom of the chloromethyl group is electrophilic and readily attacked by electron-rich species, leading to the formation of a new carbon-nucleophile bond.

The reaction of this compound with various amines and hydrazine (B178648) derivatives is a cornerstone of its application in the synthesis of neonicotinoid insecticides. scispace.comgoogle.com For instance, the synthesis of Imidacloprid (B1192907) involves the reaction of this compound with a derivative of ethylenediamine. Similarly, the insecticide Acetamiprid (B1664982) is synthesized through a pathway that involves the reaction of the chloromethyl group with an appropriate amine precursor. chemicalbook.com

A general reaction scheme involves the displacement of the chloride by the nitrogen atom of the amine, often in the presence of a base to neutralize the liberated hydrogen chloride. A specific example is the synthesis of 2-chloro-5-alkylaminomethyl-pyridines, which can be achieved by reacting this compound with the corresponding alkylamine. justia.com

Hydrazine reacts similarly, serving as a potent nucleophile. A study details the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) from this compound. This intermediate can then be further reacted with various aromatic aldehydes to produce a library of hydrazone compounds, which have been investigated for their biological activities. patsnap.com

Table 1: Examples of Nucleophilic Substitution with Amines and Hydrazine

| Reagent | Product | Application/Significance |

| N-Methyl-N'-nitroguanidine | Precursor to Dinotefuran | Synthesis of neonicotinoid insecticides |

| N-Ethyl-N'-cyanoacetamidine | Precursor to Acetamiprid | Synthesis of neonicotinoid insecticides |

| Hydrazine hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | Intermediate for hydrazone derivatives patsnap.com |

| Methylamine (B109427) | 2-Chloro-5-(methylaminomethyl)pyridine | Intermediate for agrochemicals justia.com |

The chloromethyl group readily reacts with sulfur-based nucleophiles, such as thiols and thiourea (B124793), to form stable thioether and isothiouronium salt derivatives, respectively. These reactions typically proceed under mild conditions.

In a representative reaction, this compound can be treated with thiourea in a suitable solvent like ethanol (B145695). The sulfur atom of thiourea acts as the nucleophile, displacing the chloride to form an S-((2-chloro-5-pyridyl)methyl)isothiourea salt. This salt can then be hydrolyzed under basic conditions to yield the corresponding thiol, 2-chloro-5-mercaptomethylpyridine, or can be used in subsequent synthetic steps.

Table 2: Synthesis of Sulfur-Containing Derivatives

| Reagent | Intermediate/Product | Reaction Type |

| Thiourea | S-((2-chloro-5-pyridyl)methyl)isothiourea salt | Nucleophilic Substitution |

| Sodium Hydrosulfide (NaSH) | 2-Chloro-5-mercaptomethylpyridine | Nucleophilic Substitution |

| Alkyl/Aryl Thiols (R-SH) | 2-Chloro-5-((alkyl/aryl)thiomethyl)pyridine | Nucleophilic Substitution |

The displacement of the chloride of the chloromethyl group by a cyanide ion (CN⁻) is a valuable reaction for introducing a one-carbon extension and a versatile nitrile functionality into the molecule. The resulting product, 2-chloro-5-(cyanomethyl)pyridine, is a useful intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

The reaction is typically carried out by treating this compound with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). google.comgoogle.com The use of a phase-transfer catalyst can sometimes facilitate the reaction. Care must be taken during this reaction due to the high toxicity of cyanide salts. scbt.com

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group can participate in radical reactions, a transformation most notably exemplified by the synthesis of this compound itself from 2-chloro-5-methylpyridine (B98176). This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. epo.org

The mechanism involves the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a chlorine molecule to form the product and a chlorine radical, which propagates the chain. The stability of the intermediate radical at the position adjacent to the pyridine ring is a key factor in the regioselectivity of this chlorination. The reaction conditions can be controlled to favor the formation of the mono-, di-, or trichloromethyl derivative. google.comgoogle.comgoogle.com

Oxidation and Reduction of the Chloromethyl Group

The chloromethyl group can be oxidized to higher oxidation states, such as an aldehyde or a carboxylic acid. The oxidation of this compound to 2-chloro-5-formylpyridine (2-chloro-5-pyridinecarboxaldehyde) can be achieved using various oxidizing agents. A common method for this type of transformation is the Sommelet reaction or oxidation with agents like manganese dioxide. Further oxidation to 2-chloropyridine-5-carboxylic acid can be accomplished using stronger oxidizing agents such as potassium permanganate (B83412) or nitric acid. researchgate.net

Conversely, the chloromethyl group can be reduced to a methyl group. This transformation can be achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). sigmaaldrich.comgoogle.com This reaction effectively removes the chloro substituent from the side chain, yielding 2-chloro-5-methylpyridine. A patent describes the reduction of the related 2-chloro-5-trichloromethylpyridine, highlighting the feasibility of such reductions on this molecular scaffold. google.com These transformations are summarized in the table below.

Table 3: Oxidation and Reduction of the Chloromethyl Group

| Transformation | Reagent(s) | Product |

| Oxidation | Manganese Dioxide (MnO₂) | 2-Chloro-5-formylpyridine |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Chloropyridine-5-carboxylic acid scbt.com |

| Reduction | H₂, Pd/C | 2-Chloro-5-methylpyridine google.com |

Reactivity of the Pyridine Ring in this compound

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electronegative nitrogen atom and the chloro substituent deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iqyoutube.com

Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, the pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq Reactions such as nitration, sulfonation, and halogenation require harsh conditions and often result in low yields. uoanbar.edu.iq Friedel-Crafts reactions are generally not feasible with pyridine itself. uoanbar.edu.iq

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (NAS), a reaction characteristic of electron-deficient aromatic rings. youtube.comlibretexts.org The electron-withdrawing nitrogen atom and the chloro group facilitate the attack of nucleophiles, primarily at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqyoutube.comvaia.com This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. vaia.comyoutube.com

In the case of this compound, the chlorine atom at the 2-position is the primary site for nucleophilic attack. This reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.comlibretexts.org A variety of nucleophiles can be employed in this reaction, including alkoxides, amines, and thiols, leading to a diverse array of substituted pyridine derivatives. For instance, the reaction with sodium methoxide (B1231860) would yield 2-methoxy-5-(chloromethyl)pyridine.

The reactivity of halopyridines in NAS reactions is generally higher than that of their benzene (B151609) analogues due to the activating effect of the ring nitrogen. The reaction of 2-chloropyridine (B119429) with nucleophiles like amines can be used to introduce new nitrogen-containing groups at the 2-position of the pyridine ring. youtube.com

The chlorine atom on the pyridine ring of this compound provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org this compound can participate in Suzuki couplings, reacting with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents at the 2-position. nih.govresearchgate.net However, the cross-coupling of 2-chloropyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with the metal catalyst and inhibit its activity. nih.gov Despite these challenges, efficient methods have been developed for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles. nih.gov The use of specific ligands and reaction conditions can overcome the difficulties associated with the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound can serve as the halide component in Heck reactions, allowing for the introduction of vinyl groups at the 2-position of the pyridine ring. organic-chemistry.orgdiva-portal.org Similar to the Suzuki coupling, the efficiency of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and reaction conditions. wikipedia.org

Synthesis of Bioactive Derivatives from this compound

This compound is a crucial intermediate in the synthesis of a variety of commercially important bioactive compounds, particularly neonicotinoid insecticides and certain herbicides. google.compatsnap.comgoogle.compatsnap.com

The development of neonicotinoid insecticides represented a significant advancement in pest control, and this compound is a key building block for many of these compounds. google.compatsnap.com

Imidacloprid: The synthesis of imidacloprid involves the reaction of this compound with N-nitroiminoimidazolidine. wipo.intwipo.int This condensation reaction is typically carried out in the presence of a base and an organic solvent. wipo.intwipo.int

Acetamiprid: Acetamiprid synthesis also starts from this compound. globethesis.comscispace.comchemicalbook.comgoogle.com A common route involves the reaction of this compound with methylamine to form the intermediate N-(6-chloro-3-pyridinylmethyl)methylamine. globethesis.comgoogle.com This intermediate is then reacted with ethyl N-cyanoethanimideate to yield acetamiprid. globethesis.com

Nitenpyram (B241): Nitenpyram, another neonicotinoid, is synthesized in a multi-step process beginning with this compound. wikipedia.org The first step is the reaction of this compound with ethylamine (B1201723) to produce N-ethyl-2-chloro-5-pyridylmethyl amine. wikipedia.org Subsequent reactions introduce the nitroethylene (B32686) group and then a methylamine group to form the final nitenpyram molecule. wikipedia.org

The following table summarizes the key reactants used with this compound in the synthesis of these neonicotinoids.

| Neonicotinoid | Key Reactant(s) with this compound |

| Imidacloprid | N-nitroiminoimidazolidine |

| Acetamiprid | Methylamine, Ethyl N-cyanoethanimideate |

| Nitenpyram | Ethylamine, Dichloromethane (B109758), Trichloronitromethane, Methylamine |

This compound and its derivatives are also utilized in the synthesis of certain herbicides. For example, 2-chloro-5-methylpyridine, which can be produced from this compound, is an intermediate in the synthesis of some 4-(5-halomethyl-2-pyridyloxy)-phenoxy compounds, which are known for their herbicidal activity. epo.orggoogle.com Furthermore, 2,3-dichloro-5-(trifluoromethyl)pyridine, a chemical intermediate for several crop-protection products, can be synthesized from this compound through chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) followed by fluorination. nih.gov

Fungicidal Compound Synthesis

While this compound is more prominently known for its application in insecticides, its derivatives also exhibit fungicidal properties. The synthesis of novel fungicides often involves the modification of the pyridine ring and the introduction of various functional groups. For instance, research into nitrogen-containing heterocyclic compounds has led to the development of urea (B33335) derivatives with fungicidal activity. rudn.ru

One study focused on the synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(2-chlorophenyl) urea and related compounds and evaluated their ability to inhibit the mycelium growth of fungal strains such as Fusarium solani and Sclerotinia sclerotiorum. rudn.ru The results indicated that some of these synthesized compounds displayed significant fungicidal activity. rudn.ru Specifically, the compound 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea was effective in suppressing the growth of S. sclerotiorum at a concentration of 100 ppm. rudn.ru

The general synthetic approach involves the reaction of an aminopyrazole with an appropriate isocyanate in a solvent like dichloromethane. rudn.ru

Table 1: Examples of Synthesized Fungicidal Compounds and their Efficacy

| Compound Name | Target Fungus | Efficacy |

| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea | Sclerotinia sclerotiorum | 90.5% growth suppression at 100 ppm rudn.ru |

| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl) urea | Fusarium solani, Sclerotinia sclerotiorum | Higher fungicidal activity compared to a triazole control rudn.ru |

Pharmaceutical Compound Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com Its structural framework is incorporated into molecules designed to interact with biological targets.

A notable application of CCMP is in the synthesis of neonicotinoid compounds, some of which have applications beyond insecticides. chemicalbook.com For example, it is a key raw material for producing imidacloprid and acetamiprid. chemicalbook.compatsnap.com The synthesis of acetamiprid from CCMP involves methylation and esterification steps, achieving a high yield. chemicalbook.com

The versatility of CCMP in pharmaceutical synthesis stems from its ability to undergo nucleophilic substitution reactions at the chloromethyl group and the 2-position of the pyridine ring, allowing for the introduction of diverse functionalities.

Antimicrobial and Antimalarial Agents

The pyridine nucleus is a common scaffold in the development of antimicrobial and antimalarial drugs. This compound derivatives are investigated for their potential as such agents.

In the realm of antimicrobial agents, various pyridine-containing compounds have been synthesized and tested against a range of bacteria and fungi. mdpi.com For antimalarial drug discovery, quinoline (B57606) derivatives, which share structural similarities with pyridines, are of significant interest. The synthesis of novel quinoline-pyrazolopyridine hybrids has been explored, where a chloro-pyridine derivative is a key intermediate. nih.gov In one such synthesis, 2-chloro pyridines are reacted with 2-hydrazino-4-methyl-quinoline to form pyrazolo[3,4-b]pyridine derivatives. nih.gov These compounds are then evaluated for their in vitro activity against strains of Plasmodium falciparum. nih.gov

One of the synthesized compounds, which contains 4-chloro substituents on both aryl rings, demonstrated potent antimalarial activity in both in vitro and in vivo studies. nih.gov Furthermore, research into 2-arylvinylquinolines has identified compounds with significant antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov

The synthesis of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol, a compound with notable antimalarial activity, involves the use of a 2-chloroquinoline (B121035) derivative. mdpi.com

Table 2: Examples of Antimicrobial and Antimalarial Agents Derived from Chloro-Pyridine Intermediates

| Compound Class | Target Organism | Key Synthetic Step |

| Quinoline-pyrazolopyridine hybrids | Plasmodium falciparum (3D7 strain) | Reaction of 2-chloro pyridines with 2-hydrazino-4-methyl-quinoline nih.gov |

| 2-Arylvinylquinolines | Plasmodium falciparum (Dd2 strain) | Not directly specified |

| 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Plasmodium falciparum | Cyclization of 2-chloroquinoline-3-carbohydrazide (B12847495) with carbon disulfide mdpi.com |

Multi-step Synthetic Sequences Utilizing this compound

This compound is a valuable starting material in multi-step synthetic sequences to produce complex molecules, particularly pesticides. patsnap.com One of the most prominent uses of CCMP is in the synthesis of neonicotinoid insecticides like imidacloprid, acetamiprid, and nitenpyram. patsnap.com

The synthesis of these insecticides often involves the reaction of the chloromethyl group of CCMP with a suitable nucleophile. For instance, the synthesis of imidacloprid involves the reaction of CCMP with N-nitro-imidazolidin-2-ylideneamine. nih.gov

Furthermore, CCMP can be transformed into other useful intermediates. For example, it can be converted to 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of the herbicide fluazifop. nih.gov This transformation typically involves chlorination to 2-chloro-5-(trichloromethyl)pyridine (B1585791) followed by fluorination. nih.gov

The synthesis of CCMP itself can be a multi-step process, starting from precursors like 3-methylpyridine (B133936). patsnap.comgoogle.com Various routes have been developed, including oxidation and chlorination of 3-picoline or cyclization routes. patsnap.comgoogle.com

Iv. Spectroscopic and Structural Characterization of 2 Chloro 5 Chloromethyl Pyridine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to distinct vibrational modes. For 2-Chloro-5-(chloromethyl)pyridine, FTIR spectra have been recorded using techniques such as potassium bromide (KBr) pellets and Attenuated Total Reflectance (ATR). nih.gov

The key vibrational frequencies are associated with the pyridine (B92270) ring, the C-Cl bonds, and the CH₂ group. The spectrum would be expected to show:

Aromatic C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring: These appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibrations: The presence of two chlorine atoms in different chemical environments (one on the aromatic ring and one on the methyl group) would lead to characteristic absorptions, typically in the 600-800 cm⁻¹ range.

CH₂ group vibrations: Scissoring, wagging, and twisting vibrations of the chloromethyl group would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. rsc.org For this compound, ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show three distinct signals for the aromatic protons and one signal for the protons of the chloromethyl group.

Based on the analysis of similar structures like 2-chloro-5-methylpyridine (B98176) and 2-(chloromethyl)pyridine (B1213738) hydrochloride, the expected chemical shifts (δ) are as follows: chemicalbook.comchemicalbook.com

H-6: The proton adjacent to the nitrogen and the chlorine-bearing carbon (C-2) is expected to be the most deshielded, appearing as a doublet at the lowest field (highest ppm).

H-4: This proton would appear as a doublet of doublets due to coupling with both H-3 and H-6.

H-3: This proton would appear as a doublet, coupled to H-4.

-CH₂Cl: The two protons of the chloromethyl group are chemically equivalent and would appear as a sharp singlet, typically in the range of 4.5-5.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-6 | ~8.3 | Doublet (d) | J(H6, H4) ≈ 2.5 |

| H-4 | ~7.7 | Doublet of Doublets (dd) | J(H4, H3) ≈ 8.0, J(H4, H6) ≈ 2.5 |

| H-3 | ~7.4 | Doublet (d) | J(H3, H4) ≈ 8.0 |

| -CH₂Cl | ~4.6 | Singlet (s) | N/A |

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the chloromethyl group. The chemical shifts are influenced by the electronegativity of the adjacent atoms, particularly the nitrogen and chlorine atoms.

The expected chemical shifts can be estimated by comparison with pyridine and its substituted derivatives. chemicalbook.comtestbook.com The carbon attached to the chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~125 |

| C-4 | ~139 |

| C-5 | ~135 |

| C-6 | ~150 |

| -CH₂Cl | ~45 |

2D NMR experiments provide further confirmation of the molecular structure by showing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, it would show cross-peaks between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It would definitively assign each proton signal to its corresponding carbon atom in the pyridine ring and the chloromethyl group.

The application of these techniques is mentioned in the characterization of derivatives of this compound, highlighting their importance in unambiguous structure elucidation. asianpubs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different chemical formulas. For this compound (C₆H₅Cl₂N), the theoretical exact mass is a key identifier. The high-resolution mass measurement provides unambiguous confirmation of the compound's elemental composition, a critical piece of data in chemical synthesis and analysis.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂N |

| Exact Mass | 160.9799046 Da nih.gov |

Data sourced from PubChem.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scbt.comescholarship.org In this technique, the compound is vaporized and passed through a chromatographic column, which separates it from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that serves as a molecular "fingerprint."

For this compound, the GC-MS spectrum is characterized by several key peaks. nih.gov The molecular ion peak [M]⁺ may be observed, but often the most intense peak (base peak) corresponds to a stable fragment. The isotopic pattern characteristic of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is also a significant feature in the spectrum, helping to identify chlorine-containing fragments.

Table 2: Key GC-MS Fragmentation Data for this compound

| Feature | m/z Value | Description |

|---|---|---|

| Top Peak | 126 | Represents the most abundant fragment ion. |

| 2nd Highest Peak | 128 | Corresponds to the isotopic variant of the m/z 126 fragment containing one ³⁷Cl atom. |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center via PubChem. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the electron density can be generated, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.

The crystal structure of this compound has been elucidated through single crystal X-ray diffraction. nih.govresearchgate.net The study reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis shows that the pyridine ring and its substituents are nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group. nih.govresearchgate.net This chlorine atom is offset from the plane. nih.govresearchgate.net

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₆H₅Cl₂N | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.0770 (8) | nih.govresearchgate.net |

| b (Å) | 10.322 (2) | nih.govresearchgate.net |

| c (Å) | 16.891 (3) | nih.govresearchgate.net |

| β (°) | 95.95 (3) | nih.govresearchgate.net |

| Volume (ų) | 707.0 (2) | nih.govresearchgate.net |

| Z (formula units/cell) | 4 | nih.govresearchgate.net |

The crystallographic data provides precise measurements of the geometric parameters within the this compound molecule. nih.gov These values are consistent with those observed in other pyridine derivatives. researchgate.net The bond lengths and angles confirm the covalent structure and hybridization of the atoms. A notable feature is the C-Cl-C angle involving the chloromethyl group, which highlights its orientation relative to the pyridine ring. nih.govresearchgate.net

Table 4: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Measurement (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| Cl1-C2 | 1.743 (3) |

| N-C2 | 1.307 (3) |

| N-C1 | 1.334 (3) |

| C3-C4 | 1.367 (3) |

| C1-C5 | 1.378 (3) |

| C4-C5 | 1.383 (3) |

| **Bond Angles (°) ** |

Data extracted from Feng et al. (2011) via the Cambridge Crystallographic Data Centre. nih.gov

Table 5: Hydrogen Bond Geometry in Crystalline this compound

| Interaction (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Symmetry code (i): -x, y-1/2, -z+1/2. Data extracted from Feng et al. (2011). nih.gov

Crystal Packing and Polymorphism Studies

The three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction studies. chemicalbook.comresearchgate.net These investigations reveal that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The fundamental parameters of the unit cell at a temperature of 293 K have been determined with high precision. chemicalbook.comresearchgate.net

To date, studies on the polymorphism of this compound have not been reported in the reviewed scientific literature. The compound has been consistently characterized with the monoclinic crystal structure detailed below.

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅Cl₂N |

| Formula Weight | 162.01 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.0770 (8) Å |

| b | 10.322 (2) Å |

| c | 16.891 (3) Å |

| β | 95.95 (3)° |

| Volume | 707.0 (2) ų |

| Z (Molecules per cell) | 4 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections collected | 2886 |

| Independent reflections | 1299 |

| Refinement | |

| R-factor | 0.037 |

| wR-factor | 0.129 |

| Data-to-parameter ratio | 15.7 |

Data sourced from references chemicalbook.comresearchgate.netnih.gov.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Beyond X-ray crystallography, other spectroscopic methods provide valuable information about the electronic and vibrational properties of this compound and its derivatives.

UV-Vis Spectroscopy: While detailed experimental UV-Vis spectra for the parent compound are not extensively published, theoretical studies have been performed. A theoretical analysis of the ultraviolet-visible spectrum has been conducted using Time-dependent Density-Functional Theory (TD-DFT), which helps in understanding the electronic transitions within the molecule. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Experimental FT-IR and FT-Raman spectra of this compound are available through chemical databases like PubChem. nih.gov These techniques probe the vibrational modes of the molecule, providing a fingerprint for its identification and information about its functional groups. nih.gov

Furthermore, detailed spectroscopic studies have been conducted on derivatives of this compound. For instance, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) was carried out using FT-IR and FT-Raman spectroscopy, with the results supported by DFT calculations. researchgate.net Such studies on derivatives, like the hydrazone compounds synthesized from 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) (a direct derivative), also utilize FT-IR, alongside NMR and mass spectrometry, for comprehensive characterization. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives. For example, in the synthesis of 2-bromo-6-chloromethylpyridine, ¹H-NMR was used to distinguish the desired product from the over-conversion product, 2-chloro-6-(chloromethyl)pyridine, by analyzing the chemical shifts in the aromatic region.

V. Computational Chemistry and Theoretical Studies of 2 Chloro 5 Chloromethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, geometry, and energetic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular orbitals.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.net It is particularly useful for studying pyridine (B92270) derivatives. nih.goveasychair.org For 2-Chloro-5-(chloromethyl)pyridine, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform geometry optimization to find the most stable molecular structure. mun.ca

The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from crystallographic studies to validate the computational method. nih.govnih.gov For instance, the crystal structure of this compound reveals an almost planar pyridine ring, with the chloromethyl group's chlorine atom offset from this plane. nih.govnih.gov DFT can accurately reproduce these structural parameters.

Beyond geometry, DFT is used to calculate key electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mun.ca For related molecules like 2-chloro-5-nitropyridine, DFT calculations have shown that charge transfer occurs within the molecule, a phenomenon that is crucial for its reactivity. mun.ca

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom and positive potential near the hydrogen atoms and the chloromethyl group, indicating sites for potential intermolecular interactions.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for Pyridine Derivatives

This table illustrates the typical agreement between experimental data and theoretical calculations (DFT B3LYP/6-311++G(d,p)) for a related pyridine derivative, 2-chloro-5-nitropyridine. mun.ca Similar accuracy is expected for this compound.

| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |

| Bond Length | C-Cl | - | 1.753 |

| Bond Length | C-N (in ring) | 1.341 | 1.343 |

| Bond Length | C-C (in ring) | 1.381 | 1.390 |

| Bond Angle | C-N-C | 116.9 | 117.83 |

| Bond Angle | N-C-Cl | 116.7 | 116.59 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a significantly greater computational expense. mdpi.com

These high-accuracy methods are particularly valuable for calculating precise interaction energies, such as those involved in hydrogen bonding or other non-covalent interactions. For example, a study on pyridine's interactions with water used ab initio calculations at the MP2/cc-pVQZ level to determine the energies of C-H···O hydrogen bonds. mdpi.com The results showed that the stabilization energy depends on the position of the C-H group (ortho, meta, or para) and whether the interaction is linear or bifurcated. mdpi.com For this compound, similar high-level calculations could be used to accurately quantify its interaction with biological targets or solvents, providing fundamental data for understanding its behavior in complex environments.

Molecular Dynamics (MD) Simulations

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov MD simulations provide a "computational microscope" to observe molecular motion and conformational changes, which are crucial for understanding how molecules function and interact.

The primary source of flexibility in this compound is the rotation around the C-C bond connecting the pyridine ring to the chloromethyl group. MD simulations can be used to explore the conformational landscape of the molecule by simulating its dynamic behavior. nih.gov By tracking the dihedral angle of the C-C-C-Cl bond over time, one can identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. acs.org This type of conformational analysis is critical because a molecule's shape affects its ability to bind to a receptor or participate in a chemical reaction. nih.gov Replica-exchange molecular dynamics is an advanced technique that can efficiently sample conformational space to identify the most probable structures. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations excel at modeling these solvent effects by explicitly including solvent molecules (like water) in the simulation box. nih.govnih.gov This allows for the direct observation of how solvent molecules arrange themselves around the solute and how hydrogen bonds and other interactions are formed and broken. mun.ca

For this compound, an MD simulation in an explicit water solvent would reveal the structure of the hydration shell around the molecule. It would show how water molecules interact with the electronegative nitrogen atom and the polar C-Cl bonds. These simulations can elucidate how the solvent mediates interactions between the molecule and other species and can help explain properties like solubility. mun.canih.gov Studies on related halogenated pyridines have shown that while molecular parameters are only slightly affected by solvent polarity, properties like vibrational frequencies can be significantly altered. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques used to correlate a molecule's chemical structure with its biological activity or a physical property. readthedocs.io These models are essential tools in drug discovery and toxicology for predicting the properties of new chemical entities, thereby reducing the need for extensive in vivo testing. readthedocs.io

This compound is a crucial intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid (B1192907). nih.govnih.gov QSAR models can be developed to understand what structural features of this and related pyridine derivatives are important for their insecticidal potency.

A typical QSAR study involves several steps:

Data Collection: A dataset of compounds with similar core structures to this compound and their measured biological activities (e.g., insecticidal LD50) is compiled. readthedocs.io

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical or machine learning methods are used to build a mathematical model that finds the best correlation between the calculated descriptors and the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can make accurate predictions for new, untested compounds. readthedocs.io

The resulting QSAR model can identify which properties are most influential for activity. For insecticides derived from this compound, these models could highlight the importance of specific electronic features of the pyridine ring or the steric and hydrophobic properties of its substituents for effective binding to the target insect receptor.

Table 2: Common Descriptor Classes for QSAR Modeling

This table lists the types of molecular descriptors that would be calculated for a QSAR study involving this compound and its analogues.

| Descriptor Class | Description | Example Descriptors |

| Constitutional | Describe the basic atomic composition and connectivity of the molecule. | Molecular Weight, Atom Count, Ring Count |

| Topological | 2D descriptors derived from the graph representation of the molecule. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | 3D descriptors related to the molecule's size and shape. | Molecular Surface Area, Volume, Radius of Gyration |

| Electronic | Describe the electronic properties and charge distribution. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Hydrophobic | Quantify the molecule's hydrophobicity or lipophilicity. | LogP (Octanol-Water Partition Coefficient) |

Prediction of Biological Activity of this compound Derivatives

Computational methods are pivotal in predicting the biological activity of derivatives of this compound, guiding synthetic efforts toward compounds with higher therapeutic potential. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are commonly employed.

Molecular docking simulations, for instance, are used to predict the binding affinity and orientation of a ligand within the active site of a target protein. In studies on related 2-chloro-pyridine structures, derivatives containing flavone (B191248) moieties were synthesized and evaluated as potential telomerase inhibitors. nih.govsigmaaldrich.com Docking simulations were performed to position these compounds into the active site of telomerase, helping to understand the probable binding model and rationalize their inhibitory activity. nih.govsigmaaldrich.com Such studies revealed that specific derivatives could strongly inhibit telomerase, an enzyme often implicated in cancer. sigmaaldrich.com

Furthermore, preliminary in-vitro testing of novel hydrazone compounds derived from this compound has indicated promising antimicrobial and anti-malarial activities. asianpubs.org While detailed computational predictions for these specific derivatives are not extensively published, the initial results suggest that the this compound scaffold is a promising starting point for developing agents against infectious diseases. asianpubs.org The principles of QSAR modeling, which correlate chemical structure with biological activity, can be applied to build predictive models for such derivatives, further refining the design process. mdpi.com

| Compound | Target | Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| 2-Chloro-pyridine derivative 6e | Telomerase | Modified TRAP assay | 0.8 ± 0.07 µM | nih.govsigmaaldrich.com |

| 2-Chloro-pyridine derivative 6e | Gastric cancer cell SGC-7901 | Antitumor bioassay | 22.28 ± 6.26 µg/mL | nih.govsigmaaldrich.com |

| 2-Chloro-pyridine derivative 6f | Gastric cancer cell SGC-7901 | Antitumor bioassay | 18.45 ± 2.79 µg/mL | nih.govsigmaaldrich.com |

Design of Novel Bioactive Compounds Based on this compound Scaffold

The this compound structure serves as a crucial intermediate or scaffold for designing new bioactive molecules. asianpubs.orgnih.gov Its two reactive chlorine atoms at different positions on the pyridine ring system allow for selective chemical modifications, making it a versatile building block in medicinal chemistry. chemicalbook.comgoogle.com

The design process often involves a "scaffold hopping" or molecular hybridization strategy, where the this compound core is combined with other pharmacologically active moieties. For example, researchers have designed and synthesized novel derivatives by reacting the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) (derived from the title compound), with various aromatic aldehydes to form hydrazone compounds. asianpubs.org This approach aims to create hybrid molecules that may exhibit enhanced or novel biological activities, such as antimicrobial or antimalarial effects. asianpubs.org

Similarly, the scaffold has been used to design potential antitumor agents by incorporating flavone structures, targeting enzymes like telomerase. nih.govsigmaaldrich.com Another example includes the design of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives with demonstrated antifungal activity. nih.gov These rational design strategies, often guided by computational modeling, leverage the structural features of the this compound scaffold to develop compounds with specific therapeutic profiles.

| Starting Scaffold/Intermediate | Added Moiety/Reaction Type | Resulting Compound Class | Intended Biological Activity | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(hydrazinylmethyl)pyridine | Reaction with aromatic aldehydes | Hydrazones | Antimicrobial, Antimalarial | asianpubs.org |

| 2-Chloro-pyridine | Incorporation of flavone moieties | Flavone-pyridine hybrids | Antitumor (Telomerase inhibition) | nih.govsigmaaldrich.com |

| 2,6-bis(chloromethyl)pyridine | N-alkylation with imidazole/benzimidazole | bis-(imidazole/benzimidazole)-pyridine hybrids | Antifungal | nih.gov |

Reaction Mechanism Elucidation through Computational Approaches

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing by-products. Computational chemistry offers powerful tools for this purpose, allowing for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. montclair.edu

Methods such as Density Functional Theory (DFT) can be used to map the potential energy surface of a reaction. This allows for the identification of the most likely reaction pathway by calculating the energy of reactants, products, and transition states. montclair.eduresearchgate.net For example, several synthetic routes for this compound exist, including the chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives and cyclization reactions. google.comgoogle.com A computational analysis could elucidate the step-by-step mechanism of the chlorination and cyclization processes, revealing the energetic barriers for each step and identifying key intermediates.

While specific computational studies on the reaction mechanism for this compound synthesis are not widely published, the methodology is well-established. Such analyses would provide insights into the role of catalysts, solvents, and reaction temperatures, guiding the development of more efficient and scalable synthetic processes, such as the one-step cyclization reaction designed to avoid the formation of by-products. montclair.edugoogle.com

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For pyridine derivatives, DFT calculations are often used to predict vibrational frequencies (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.net

For a related compound, 2-Fluoro-4-iodo-5-methylpyridine, geometrical optimization and spectroscopic analysis were performed using DFT, including the calculation of the theoretical UV-Visible spectrum using Time-dependent DFT (TD-DFT). researchgate.net These predicted spectra and molecular parameters can be compared directly with experimental results obtained from techniques like FTIR, NMR, and mass spectrometry, which are used to characterize newly synthesized derivatives of this compound. asianpubs.org

The validation of computational predictions is strongly supported by experimental data from X-ray crystallography. The crystal structure of this compound has been determined, providing precise experimental bond lengths and angles. nih.govresearchgate.net These experimental values serve as a benchmark for validating the accuracy of the equilibrium geometries predicted by computational models. The close agreement between theoretical and experimental data builds confidence in the computational model's ability to predict other properties of the molecule and its derivatives.

Vi. Environmental Fate and Impact of 2 Chloro 5 Chloromethyl Pyridine and Its Derivatives

Degradation Pathways in Environmental Compartments

The environmental degradation of 2-chloro-5-(chloromethyl)pyridine is governed by a combination of photodegradation, microbial action, and chemical transformations. These processes determine the compound's persistence and the nature of the resulting metabolites.

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of many organic pollutants in the aquatic environment. For chloropyridines, this process can involve several mechanisms. Studies on related compounds like 2-chloropyridine (B119429) suggest that direct photolysis is a primary degradation pathway in water. researchgate.net This process is often initiated by the absorption of UV radiation, leading to the cleavage of the carbon-chlorine bond, a process known as dechlorination. researchgate.net For instance, the photocatalytic degradation of 2-amino-5-chloropyridine (B124133) has been shown to result in the rapid elimination of the chloride ion. researchgate.net

The photodegradation of chloropyridines can lead to the formation of various intermediate products through pathways such as hydroxylation and ring cleavage. nih.gov While specific studies on the photodegradation of this compound are limited, it is plausible that it undergoes similar transformations, potentially leading to the formation of hydroxylated pyridines and, upon further degradation, the opening of the pyridine (B92270) ring. The presence of the chloromethyl group may also offer another site for photochemical reactions.

Microbial degradation is a critical process in the removal of organic contaminants from soil and water. mdpi.com While specific studies on the microbial degradation of this compound are scarce, research on related chlorinated pyridine compounds, such as chlorpyrifos (B1668852), and other pyridine derivatives provides insight into potential microbial pathways.

A variety of microbial genera have been identified as capable of degrading pyridine and its derivatives. These include bacteria such as Arthrobacter, Paracoccus, and Pseudomonas, as well as various fungi. nih.govnih.gov For example, Arthrobacter sp. has been shown to possess a complete pathway for pyridine catabolism, breaking the ring and ultimately forming succinic acid. nih.gov Similarly, strains of Paracoccus and Pseudomonas have demonstrated the ability to efficiently degrade pyridine and quinoline (B57606). nih.gov

The degradation of the highly substituted chlorpyrifos, which contains a trichlorinated pyridine ring, has been observed in strains of Streptomyces and the fungus Phanerochaete chrysosporium. researchgate.netacademicjournals.org These microorganisms are capable of cleaving the pyridine ring, a crucial step in the detoxification of these compounds. It is plausible that similar microbial communities, particularly those adapted to pesticide-contaminated environments, possess the enzymatic machinery to degrade this compound. The typical first step in the biodegradation of such compounds is often hydrolysis, followed by further enzymatic attacks on the pyridine ring. tuiasi.ro

Table 1: Microbial Genera with Potential for Degrading Chlorinated Pyridines

| Microbial Genus | Known Degraded Compounds | Potential Role in CCMP Degradation |

| Arthrobacter | Pyridine, 4-chlorobenzoate | Ring cleavage, Dechlorination |

| Paracoccus | Pyridine, Quinoline | Ring cleavage |

| Pseudomonas | Pyridine, Quinoline | Ring cleavage |

| Streptomyces | Chlorpyrifos | Dechlorination, Ring cleavage |

| Phanerochaete | Chlorpyrifos, TCP | Mineralization |

| Cellulomonas | Chlorpyrifos | Transformation to TCP |

Abiotic degradation processes, particularly hydrolysis, play a significant role in the environmental fate of this compound. The presence of two chlorine atoms in the molecule, one on the pyridine ring and one in the chloromethyl group, makes it susceptible to hydrolysis. The chloromethyl group is generally more reactive and prone to nucleophilic substitution by water.

Metabolite Identification and Characterization

Based on the degradation pathways discussed, several key metabolites can be anticipated:

2-Chloro-5-hydroxymethylpyridine (B1360356): This is the expected primary product of the hydrolysis of the chloromethyl group. It is a known chemical compound and has been used as an intermediate in chemical synthesis.

6-Chloronicotinic acid: This metabolite is a common degradation product of many neonicotinoid insecticides that contain the 6-chloropyridin-3-ylmethyl moiety, such as imidacloprid (B1192907). It is formed through the oxidation of the hydroxymethyl or formyl group at the 3-position of the pyridine ring.

Pyridine ring cleavage products: Complete mineralization of this compound would involve the cleavage of the pyridine ring, ultimately leading to the formation of simpler organic acids, carbon dioxide, and ammonium. nih.gov

Further research is needed to isolate and characterize the full spectrum of metabolites formed under different environmental conditions, including those resulting from microbial action and photodegradation.

Persistence and Mobility in Soil and Water Systems

The persistence and mobility of a chemical in the environment determine its potential to contaminate soil and water resources. These properties are influenced by the chemical's structure, soil characteristics, and environmental conditions. oregonstate.edu

Persistence: The persistence of a pesticide is often described by its half-life, the time it takes for half of the initial amount to degrade. oregonstate.edu Chlorinated pyridines can be relatively resistant to microbial degradation, which can contribute to their persistence in the environment. For example, the half-life of chlorpyrifos in soil can range from 10 to 120 days. tuiasi.ro The degradation of this compound is expected to be influenced by factors such as soil type, organic matter content, temperature, and moisture, with both biotic and abiotic processes contributing to its breakdown. weriguam.org

Mobility: The mobility of this compound in soil and water is largely governed by its solubility and its tendency to adsorb to soil particles. It is described as a solid that does not mix well with water, suggesting low water solubility. scbt.com This property, combined with a relatively high molecular weight, would generally indicate limited mobility in soil. Pesticides with low water solubility and strong adsorption to soil organic matter are less likely to leach into groundwater. oregonstate.edu However, the formation of more polar and water-soluble metabolites, such as 2-chloro-5-hydroxymethylpyridine or 6-chloronicotinic acid, could increase the potential for leaching of these degradation products.

Table 2: Factors Influencing Persistence and Mobility of this compound

| Environmental Factor | Influence on Persistence | Influence on Mobility |

| Soil Organic Matter | May increase persistence by adsorption, but also supports microbial degradation. | Decreases mobility due to adsorption. |

| Soil pH | Can affect hydrolysis rates and microbial activity. | Can influence the charge of the molecule and its metabolites, affecting adsorption. |

| Temperature | Higher temperatures generally decrease persistence by increasing degradation rates (both microbial and chemical). | Minor direct effect, but influences water viscosity and degradation rates. |

| Moisture | Essential for microbial activity and hydrolysis, thus generally decreasing persistence. | Increases mobility by facilitating transport with water flow. |

Bioaccumulation and Biotransformation Potential